4-Acetamido-3-nitrobenzoyl chloride
Description
4-Acetamido-3-nitrobenzoyl chloride (C₉H₇ClN₂O₄, MW ≈ 242.6 g/mol) is a reactive acyl chloride derivative used primarily as an intermediate in synthesizing radiopharmaceuticals and imaging agents. It is synthesized via chlorination of 4-acetamido-3-nitrobenzoic acid (C₉H₈N₂O₅, MW 224.17 g/mol) using oxalyl chloride and catalytic DMF under reflux conditions (40°C, 3 hours) . The acetamido (-NHCOCH₃) and nitro (-NO₂) substituents at the 4- and 3-positions, respectively, confer electron-withdrawing effects, directing electrophilic substitution reactions to the ortho/para positions relative to the acetamido group.
Properties
CAS No. |
24170-23-8 |
|---|---|
Molecular Formula |
C9H7ClN2O4 |
Molecular Weight |
242.61 g/mol |
IUPAC Name |
4-acetamido-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C9H7ClN2O4/c1-5(13)11-7-3-2-6(9(10)14)4-8(7)12(15)16/h2-4H,1H3,(H,11,13) |
InChI Key |
FUYWAPHRTZJWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
(a) 4-Acetamido-3-nitrobenzoic Acid (C₉H₈N₂O₅)
- Role : Precursor to 4-acetamido-3-nitrobenzoyl chloride.
- Key Differences : The carboxylic acid (-COOH) group reduces reactivity compared to the acyl chloride (-COCl), limiting its utility in nucleophilic substitution reactions.
- Applications : Used in custom synthesis workflows .
(b) 4-(Methylamino)-3-nitrobenzoyl Chloride (C₈H₇ClN₂O₃)
- Structure: Replaces acetamido with methylamino (-NHCH₃), introducing electron-donating properties.
- Impact: Enhances ring activation, favoring electrophilic substitution at positions meta to the methylamino group.
- Applications : Pharmaceutical intermediate for APIs and complex molecules .
(c) Halogenated Derivatives (e.g., 4-Acetamido-3-bromobenzotrifluoride, 4-Acetamido-3-iodobenzoic Acid)
- Structure : Bromo (-Br), iodo (-I), or trifluoromethyl (-CF₃) substituents at the 3-position.
- Impact : Halogens increase molecular weight and alter solubility (e.g., iodinated derivatives are less polar).
- Applications : Specialty chemicals for targeted organic synthesis .
(d) Sulfonyl Chloride Derivatives (e.g., 4-Acetamido-3-nitrobenzenesulfonyl Chloride)
Reactivity and Functional Group Analysis
Physicochemical Data Comparison
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